molecular formula C6H7Br2N B1281217 4-(Bromomethyl)pyridine hydrobromide CAS No. 73870-24-3

4-(Bromomethyl)pyridine hydrobromide

Cat. No. B1281217
M. Wt: 252.93 g/mol
InChI Key: VAJUUDUWDNCECT-UHFFFAOYSA-N
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Patent
US06403792B1

Procedure details

To a solution of 4-pyridylcarbinol (3 g, 27.5 mmol) in 30 mL of CHCl3 was added phosphorus pentabromide (5.93 g, 13.7 mmol). The solution was refluxed for 1 hour. The solvent was removed in vacuo and recrystallized in ethanol to afford the title compound as a white solid (4.05 g, 58.1%). ES (+) MS m/e=173 (M+H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.93 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
58.1%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7]O)=[CH:3][CH:2]=1.P(Br)(Br)(Br)(Br)[Br:10]>C(Cl)(Cl)Cl>[BrH:10].[Br:10][CH2:7][C:4]1[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
N1=CC=C(C=C1)CO
Name
Quantity
5.93 g
Type
reactant
Smiles
P(Br)(Br)(Br)(Br)Br
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
recrystallized in ethanol

Outcomes

Product
Name
Type
product
Smiles
Br.BrCC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.05 g
YIELD: PERCENTYIELD 58.1%
YIELD: CALCULATEDPERCENTYIELD 233.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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